Biochemical Potency: GSK343 Exhibits Superior In Vitro EZH2 Inhibition (IC50 4 nM) Compared to EPZ-6438 (11 nM) and GSK126 (10 nM)
In a direct head-to-head comparison of EZH2 inhibitors within the same study, GSK343 demonstrated an EZH2 biochemical IC50 of 4 nM, whereas EPZ-6438 (tazemetostat) exhibited an IC50 of 11 nM and GSK126 an IC50 of 10 nM [1]. This indicates that GSK343 is approximately 2.5-fold more potent than EPZ-6438 and 2.5-fold more potent than GSK126 in this specific cell-free enzymatic assay.
| Evidence Dimension | Biochemical EZH2 inhibitory potency |
|---|---|
| Target Compound Data | GSK343 IC50 = 4 nM |
| Comparator Or Baseline | EPZ-6438 IC50 = 11 nM; GSK126 IC50 = 10 nM |
| Quantified Difference | GSK343 is ~2.5-fold more potent than EPZ-6438 and ~2.5-fold more potent than GSK126 |
| Conditions | Cell-free enzymatic assay; IC50 values calculated based on Cheng-Prusoff equation for competitive inhibitors [1] |
Why This Matters
Higher intrinsic biochemical potency enables lower compound usage and potentially wider dynamic range in dose-response studies, which is a critical factor for cost-effective procurement and experimental design.
- [1] Bradley WD, Arora S, Busby J, et al. EZH2 inhibitor efficacy in non-Hodgkin lymphoma. Cancer Res. 2016;76(14_Supplement):CT087. doi:10.1158/1538-7445.AM2016-CT087. (Data also compiled in: PMC4706459, Table 1). View Source
